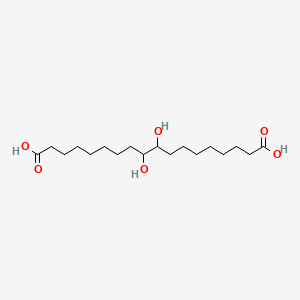

9,10-Dihydroxyoctadecanedioic acid

Description

Properties

CAS No. |

137-21-3 |

|---|---|

Molecular Formula |

C18H34O6 |

Molecular Weight |

346.5 g/mol |

IUPAC Name |

9,10-dihydroxyoctadecanedioic acid |

InChI |

InChI=1S/C18H34O6/c19-15(11-7-3-1-5-9-13-17(21)22)16(20)12-8-4-2-6-10-14-18(23)24/h15-16,19-20H,1-14H2,(H,21,22)(H,23,24) |

InChI Key |

NQBSWIGTUPEPIH-UHFFFAOYSA-N |

Canonical SMILES |

C(CCCC(C(CCCCCCCC(=O)O)O)O)CCCC(=O)O |

Origin of Product |

United States |

Natural Occurrence and Biological Relevance of 9,10 Dihydroxyoctadecanedioic Acid

The presence of 9,10-Dihydroxyoctadecanedioic acid in nature is primarily associated with the protective outer layers of plants. It is a derivative of oleic acid, a common fatty acid found in various animal and vegetable fats and oils.

The primary structural component of the plant cuticle is cutin, a complex biopolyester. This protective layer is crucial for preventing water loss and protecting the plant from environmental stressors. The composition of cutin can vary between plant species but is generally composed of C16 and C18 fatty acids and their derivatives.

Notably, a related compound, 9,10-dihydroxystearic acid, is a known monomer of cutin. biocyclopedia.com It is plausible that this compound also exists as a component of cutin, likely formed through the oxidation of both ends of the fatty acid chain. Suberin, another plant biopolymer found in roots and bark, shares a similar composition to cutin and may also contain this dicarboxylic acid. biocyclopedia.com

Table 1: Plant Polymer Components

| Polymer | Primary Function | Key Monomer Classes |

|---|---|---|

| Cutin | Protective outer layer of aerial plant parts | C16 and C18 hydroxy and epoxy fatty acids |

| Suberin | Protective tissue in roots and bark | Long-chain fatty acids, dicarboxylic acids, phenolics |

Oxidative stress occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects. This can lead to damage to cells, proteins, and DNA. mdpi.comnih.gov Various molecules can serve as biomarkers to indicate the level of oxidative stress in an organism. abcam.combiocompare.comnih.gov

While direct evidence linking this compound as a specific biomarker for oxidative stress is not yet established, its formation from the oxidation of oleic acid suggests a potential connection. The presence of hydroxyl groups is a direct result of oxidative processes. Therefore, elevated levels of this and similar oxidized fatty acids in biological samples could potentially serve as an indicator of increased oxidative stress.

Table 2: Common Markers of Oxidative Stress

| Marker Type | Examples | Description |

|---|---|---|

| Lipid Peroxidation Products | Malondialdehyde (MDA), 4-hydroxynonenal (B163490) (4-HNE) | Formed from the degradation of polyunsaturated fatty acids. nih.govabcam.com |

| DNA Damage Markers | 8-hydroxy-2'-deoxyguanosine (8-OHdG) | Indicates oxidative damage to DNA. nih.govbiocompare.com |

| Protein Oxidation Markers | Protein carbonyls | Formed by the oxidation of amino acid residues. nih.gov |

| Antioxidant Enzymes | Superoxide dismutase (SOD), Catalase (CAT) | Enzymes that neutralize reactive oxygen species. mdpi.comnih.gov |

Role in Xenobiotic Metabolism Through Epoxide Degradation

Xenobiotics are foreign chemical substances that are not normally found in an organism. wikipedia.org The metabolism of these compounds is a crucial detoxification process. nih.gov One important pathway in xenobiotic metabolism involves the hydration of epoxides.

Epoxide hydrolases are enzymes that catalyze the conversion of epoxides to their corresponding diols. nih.gov This process is critical for detoxifying potentially harmful epoxides that can be formed from both endogenous and foreign compounds. nih.gov

The precursor to 9,10-Dihydroxyoctadecanedioic acid is likely 9,10-epoxyoctadecanedioic acid. The enzymatic action of epoxide hydrolase would cleave the epoxide ring, resulting in the formation of the diol. This metabolic pathway is a key mechanism for the degradation and detoxification of various epoxide-containing xenobiotics. nih.govpnas.org

Table 3: Key Enzymes in Xenobiotic Metabolism

| Enzyme Family | Function |

|---|---|

| Cytochrome P450 monooxygenases | Introduce or expose functional groups (Phase I). wikipedia.org |

| Epoxide hydrolases | Hydrate epoxides to form diols (Phase I). nih.gov |

| Glutathione (B108866) S-transferases | Conjugate xenobiotics with glutathione (Phase II). wikipedia.org |

| UDP-glucuronosyltransferases | Conjugate xenobiotics with glucuronic acid (Phase II). |

Synthetic and Bioproduction Methodologies for 9,10 Dihydroxyoctadecanedioic Acid

Chemical Synthesis Routes and Reaction Mechanisms

Chemical synthesis provides robust and scalable methods for producing 9,10-dihydroxyoctadecanoic acid. The primary routes involve the direct hydroxylation of the double bond in oleic acid or the cleavage of larger precursors.

The most direct chemical synthesis involves the oxidation of the C9-C10 double bond of oleic acid. This conversion can be accomplished using several oxidizing agents, leading to the formation of a vicinal diol on the fatty acid chain.

One common method involves the use of potassium permanganate (B83412) (KMnO₄) in an alkaline solution. In this reaction, oleic acid is suspended in a sodium hydroxide (B78521) solution and cooled, after which a solution of potassium permanganate is added. prepchem.comoc-praktikum.de This process results in the syn-dihydroxylation of the double bond, producing the erythro isomer of 9,10-dihydroxyoctadecanoic acid. The reaction is carefully controlled at low temperatures to prevent oxidative cleavage of the carbon chain. oc-praktikum.de

Another widely used approach is performic or peracetic acid oxidation. This method treats oleic acid with hydrogen peroxide in the presence of formic acid or acetic acid. orgsyn.org The reaction proceeds through the in situ formation of a peroxyacid, which first epoxidizes the double bond. This epoxide intermediate is then rapidly hydrolyzed under the acidic conditions to yield the anti-dihydroxylation product, the threo isomer of 9,10-dihydroxyoctadecanoic acid. mdpi.com Yields for this method can be around 50-55% after purification. orgsyn.org More modern approaches utilize solid acid catalysts like Nafion-SAC13 with hydrogen peroxide, offering high yields of approximately 80%. chemicalbook.com

| Method | Key Reagents | Typical Conditions | Reported Yield | Reference |

|---|---|---|---|---|

| Alkaline Permanganate Oxidation | Oleic acid, NaOH, KMnO₄ | Aqueous solution, low temperature (e.g., 10°C) | ~87% (after recrystallization) | oc-praktikum.de |

| Performic Acid Oxidation | Oleic acid, Formic acid, H₂O₂ | Mildly exothermic, maintained at ~40°C | 50-55% (based on available oleic acid) | orgsyn.org |

| Catalytic Peroxidation | Oleic acid, H₂O₂, Nafion-SAC13 catalyst | 90°C for 20 hours | ~80% | chemicalbook.com |

While not a method to produce the C18 9,10-dihydroxyoctadecanedioic acid, the oxidative cleavage of its precursor, 9,10-dihydroxyoctadecanoic acid, is a critical reaction for producing shorter-chain dicarboxylic acids, such as azelaic acid (nonanedioic acid). This process represents a key value-added transformation in oleochemistry. d-nb.info

In this two-step route, oleic acid is first dihydroxylated to form 9,10-dihydroxyoctadecanoic acid. This intermediate is then subjected to a second oxidative step that cleaves the carbon-carbon bond between the two hydroxyl groups (C9 and C10). The cleavage of the C18 dihydroxy acid yields two C9 molecules: pelargonic acid (nonanoic acid) from the terminal end of the chain and azelaic acid from the carboxyl end. d-nb.infomdpi.com

Various catalytic systems have been developed for this cleavage reaction to move away from harsher methods like ozonolysis. d-nb.info Research has shown the effectiveness of catalysts based on copper oxide (CuO) supported on alumina or spinel-type copper-ferrite systems, using oxygen as the oxidant. d-nb.info More recent studies have explored the use of supported gold (Au) or palladium (Pd) nanoparticles. mdpi.comresearchgate.net The efficiency of these catalysts depends on factors like the nature of the metal and the support material, with catalysts based on gold nanoparticles deposited on carbon showing high effectiveness for the cleavage of 9,10-dihydroxyoctadecanoic acid. mdpi.comresearchgate.net

Biotechnological and Enzymatic Production Strategies

Biotechnological methods offer sustainable and highly specific alternatives to chemical synthesis for modifying fatty acids.

Microorganisms can be harnessed for the conversion of oleic acid into hydroxylated derivatives. While the direct microbial production of 9,10-dihydroxyoctadecanoic acid is less common, related transformations have been well-documented. Certain bacteria hydrate the double bond of oleic acid to produce 10-hydroxystearic acid. Strains capable of this conversion include Selenomonas ruminantium and Enterococcus faecalis, which were isolated from the ovine rumen. nih.gov

Further biotransformation can occur, as demonstrated by Micrococcus luteus, which converts oleic acid first into 10-hydroxystearic acid and then oxidizes it to 10-ketostearic acid. nih.gov This keto acid can then undergo β-oxidation to produce other valuable compounds. nih.gov These pathways highlight the potential of whole-cell biocatalysis to create specific hydroxylated or ketonated fatty acids from unsaturated precursors.

Enzymes, particularly lipases, are widely used for the modification of 9,10-dihydroxyoctadecanoic acid to produce esters, which have applications as wax esters and biolubricants. ebi.ac.ukresearchgate.net The esterification is typically carried out by reacting 9,10-dihydroxyoctadecanoic acid with an alcohol, such as 1-octanol.

Immobilized lipases are preferred as they can be easily recovered and reused. Lipases from Rhizomucor meihei (Lipozyme IM) and Thermomyces lanuginosus (Lipozyme TL IM) have proven effective for this reaction. nih.govjst.go.jp Kinetic studies of the esterification with Rhizomucor meihei lipase show that the reaction follows a Ping-Pong Bi-Bi mechanism. nih.gov High conversion rates, often around 90%, can be achieved under moderate temperatures (e.g., 50°C) in organic solvents like hexane. researchgate.netnih.gov The choice of solvent and the chain length of the alcohol are critical parameters that affect the reaction efficiency. researchgate.net

| Lipase Source | Substrates | Key Finding | Reference |

|---|---|---|---|

| Rhizomucor meihei | 9,10-Dihydroxyoctadecanoic acid, 1-octanol | The reaction follows Michaelis-Menten kinetics and a Ping-Pong, Bi-Bi mechanism. | nih.gov |

| Thermomyces lanuginosus | 9,10-Dihydroxyoctadecanoic acid, 1-octanol | Achieved high conversion (~90%) at a moderate temperature of 50°C. | researchgate.netjst.go.jp |

| Lipozyme IM & Novozym 435 | 9,10-Dihydroxyoctadecanoic acid, various monohydric alcohols | Reaction conversion is higher in organic solvents with a log P between 2.0 and 4.0. | researchgate.net |

Derivatization and Chemical Modification of 9,10-Dihydroxyoctadecanoic Acid for Research

For research and further synthetic applications, the hydroxyl groups of 9,10-dihydroxyoctadecanoic acid can be chemically modified. A common strategy is to protect the vicinal diol to allow for selective reactions at the carboxylic acid terminus.

One such derivatization is the formation of an acetonide. This is achieved by reacting 9,10-dihydroxyoctadecanoic acid with acetone in the presence of a catalytic amount of a strong acid, such as sulfuric acid. prepchem.com The acetonide acts as a protecting group for the diol, forming a stable five-membered ring. This protected intermediate can then be used in subsequent reactions, such as the formation of an active ester at the carboxyl group using reagents like N,N'-dicyclohexylcarbodiimide (DCC) and p-nitrophenol. prepchem.com Once the desired modifications at the carboxyl end are complete, the acetonide protecting group can be removed under acidic conditions to regenerate the diol. This strategy facilitates the synthesis of more complex molecules for various research purposes. prepchem.com

Advanced Analytical Techniques for Characterizing 9,10 Dihydroxyoctadecanedioic Acid

Spectroscopic Analysis

Spectroscopic techniques are indispensable for the structural elucidation of 9,10-dihydroxyoctadecanedioic acid, providing detailed information about its atomic and molecular structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for confirming the molecular structure of this compound. By analyzing the magnetic properties of atomic nuclei, ¹H and ¹³C NMR spectra provide a detailed map of the carbon-hydrogen framework.

In the ¹H NMR spectrum, specific protons resonate at characteristic chemical shifts. For instance, the protons attached to the carbons bearing the hydroxyl groups (C9 and C10) would be expected to appear in a distinct region of the spectrum. Similarly, the protons of the methylene (B1212753) groups adjacent to the carboxylic acid functions would have unique signals.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The carbons of the two carboxylic acid groups (C1 and C18) would produce signals at the downfield end of the spectrum. The carbons bonded to the hydroxyl groups (C9 and C10) would also have characteristic chemical shifts, clearly distinguishing them from the other methylene carbons in the alkyl chain. While specific spectral data for this compound is not abundant in public literature, analysis of closely related structures like 10,12-dihydroxy-9-(stearoyloxy) octadecanoic acid derivative reveals signals for -CH2- groups between ~2.03-3.64 ppm in the ¹H spectrum.

Table 1: Predicted NMR Data for this compound This table is based on typical chemical shift values for similar functional groups.

| Atom | Technique | Predicted Chemical Shift (ppm) | Notes |

|---|---|---|---|

| Protons on C9, C10 (-CH-OH) | ¹H NMR | ~3.4 - 4.0 | Position is highly dependent on solvent and concentration. |

| Protons on C2, C17 (-CH₂-COOH) | ¹H NMR | ~2.2 - 2.5 | Alpha to a carbonyl group. |

| Hydroxyl Protons (-OH) | ¹H NMR | Variable (broad) | Chemical shift and appearance depend on solvent, temperature, and concentration. |

| Carboxylic Acid Carbons (C1, C18) | ¹³C NMR | ~175 - 185 | Typical range for carboxylic acids. |

| Hydroxylated Carbons (C9, C10) | ¹³C NMR | ~70 - 80 | Carbons attached to an oxygen atom. |

| Methylene Carbons (-CH₂-) | ¹³C NMR | ~20 - 40 | Aliphatic chain carbons. |

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and effective method for verifying the presence of key functional groups within the this compound molecule. This technique measures the absorption of infrared radiation by the sample, which causes molecular vibrations at specific frequencies corresponding to different functional groups.

The resulting FTIR spectrum displays a series of absorption bands, each indicative of a particular bond. For this compound, the key characteristic bands include:

A broad band in the region of 3500-3200 cm⁻¹, which is characteristic of the O-H stretching vibrations of the hydroxyl groups.

A strong, sharp band around 1700 cm⁻¹, corresponding to the C=O stretching vibration of the carboxylic acid groups.

Bands in the 2920-2850 cm⁻¹ range, which are due to the C-H stretching vibrations of the long methylene (-CH₂) chain.

The presence and characteristics of these bands provide definitive evidence for the dihydroxy dicarboxylic acid structure. Studies on similar hydroxylated fatty acids confirm these characteristic absorption regions.

Table 2: Characteristic FTIR Absorption Bands for this compound

| Functional Group | Vibration Type | Typical Frequency Range (cm⁻¹) |

|---|---|---|

| Hydroxyl (-OH) | O-H Stretch | 3500 - 3200 (broad) |

| Carboxylic Acid (C=O) | C=O Stretch | 1725 - 1700 |

| Alkyl Chain (-CH₂) | C-H Stretch | 2920 and 2850 |

| Carboxylic Acid (C-O) | C-O Stretch | 1320 - 1210 |

| Hydroxyl (C-O) | C-O Stretch | 1260 - 1050 |

Chromatographic and Mass Spectrometric Approaches

Chromatographic techniques coupled with mass spectrometry are essential for the separation, identification, and quantification of this compound, especially from complex biological or industrial samples.

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds. For a high-molecular-weight, polar compound like this compound, direct analysis by GC-MS is challenging due to its low volatility. Therefore, a derivatization step is typically required, most commonly methylation, to convert the polar carboxylic acid and hydroxyl groups into their more volatile methyl ester and methoxy (B1213986) ether or trimethylsilyl (B98337) ether derivatives, respectively.

Once derivatized, the compound can be vaporized and separated from other components in the gas chromatograph. The separated components then enter the mass spectrometer, which provides a mass spectrum that serves as a molecular fingerprint. The fragmentation pattern in the mass spectrum, which shows the masses of different fragments of the molecule, allows for unambiguous identification. For quantification, the area of the chromatographic peak corresponding to the compound is measured and compared to that of a known standard. This method has been successfully applied to the analysis of the methyl ester of 9,10-dihydroxystearic acid, a closely related compound.

Table 3: GC-MS Analysis Parameters

| Parameter | Description |

|---|

Characterization of Polymeric Structures Containing this compound

The characterization of polymers derived from this compound involves a multi-faceted approach, utilizing a suite of advanced analytical techniques to probe their molecular, thermal, and mechanical properties. These methods provide critical data on the polymer's molecular weight, chemical structure, thermal stability, and physical performance.

A key precursor in the synthesis of polyesters with dihydroxy functionality is cis-9,10-epoxy-18-hydroxyoctadecanoic acid. Research has demonstrated the successful lipase-catalyzed polymerization of this monomer to yield epoxy-functionalized polyesters. Subsequent hydrolysis of the epoxide groups would lead to the desired dihydroxy-functionalized polymer.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are fundamental tools for confirming the successful incorporation of the diacid monomer into the polymer backbone and for verifying the presence of the hydroxyl groups.

¹H and ¹³C NMR spectroscopy provides detailed information about the chemical environment of the protons and carbons within the polymer structure. For instance, in polyesters synthesized from cis-9,10-epoxy-18-hydroxyoctadecanoic acid, characteristic signals in the ¹H NMR spectrum include those for the methylene protons adjacent to the ester linkage and the protons of the epoxide ring. worktribe.com The disappearance of the epoxide signals and the appearance of new signals corresponding to the methine protons of the diol group would confirm the conversion to the dihydroxy polymer.

FTIR spectroscopy is used to identify the functional groups present in the polymer. The presence of a broad absorption band in the region of 3200-3500 cm⁻¹ is indicative of the O-H stretching vibrations of the hydroxyl groups. The characteristic C=O stretching vibration of the ester or amide groups typically appears around 1735 cm⁻¹.

Molecular Weight Determination

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the primary technique for determining the molecular weight and molecular weight distribution (polydispersity index, PDI) of the synthesized polymers. The molecular weight is a critical parameter that significantly influences the mechanical and thermal properties of the polymer. For example, studies on polyesters derived from cis-9,10-epoxy-18-hydroxyoctadecanoic acid have reported weight-average molecular weights (Mw) reaching up to 20,000 g/mol with a polydispersity index (Mw/Mn) of 2.2 when the polymerization is conducted in toluene. unl.pt Bulk polymerization of the same monomer has yielded polyesters with an Mw of 15,000 g/mol and a PDI of 2.5. unl.pt

| Polymerization Method | Solvent | Molecular Weight (Mw) ( g/mol ) | Polydispersity Index (Mw/Mn) | Reference |

| Lipase-catalyzed | Toluene | 20,000 | 2.2 | unl.pt |

| Bulk Polymerization | None | 15,000 | 2.5 | unl.pt |

Interactive Data Table: Molecular Weight of Polyesters from cis-9,10-epoxy-18-hydroxyoctadecanedioic acid Precursor

Thermal Analysis

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are employed to investigate the thermal properties of the polymers, such as the glass transition temperature (Tg), melting temperature (Tm), and thermal stability.

DSC analysis reveals the temperatures at which the polymer undergoes physical transitions. The Tg is a key characteristic of amorphous polymers and the amorphous regions of semi-crystalline polymers, indicating the transition from a rigid, glassy state to a more flexible, rubbery state. The Tm is the temperature at which the crystalline domains of a semi-crystalline polymer melt. For instance, polyamides synthesized from octadecanedioic acid and various diamines exhibit distinct melting temperatures that are dependent on the length of the diamine chain. nih.gov

TGA measures the change in mass of a sample as a function of temperature, providing information about its thermal stability and decomposition profile. The onset of decomposition and the temperature at which maximum weight loss occurs are important parameters for determining the processing window and service temperature of the polymer.

Mechanical Properties

The mechanical properties of the polymers, such as tensile strength, Young's modulus, and elongation at break, are determined using tensile testing. These properties are crucial for understanding the material's performance under stress and its suitability for various applications. The presence of the hydroxyl groups in the polymer backbone derived from this compound is expected to influence the mechanical properties through hydrogen bonding, potentially leading to increased strength and stiffness.

Detailed mechanical property data for polymers specifically containing this compound remains an area for further research and publication. However, research on other bio-based polyamides has shown a wide range of mechanical properties depending on the specific monomers used. unl.pt

Research on Polymeric Materials and Sustainable Applications of 9,10 Dihydroxyoctadecanedioic Acid As a Monomer

Integration into Biodegradable Polymer Synthesis

9,10-Dihydroxyoctadecanedioic acid is a bifunctional monomer containing two carboxylic acid groups and two hydroxyl groups, making it a valuable building block for creating biodegradable polymers. nih.govnih.gov Its integration into polymer synthesis, particularly for aliphatic polyesters, offers a pathway to bio-based materials with tunable properties. The presence of mid-chain hydroxyl groups provides unique functionality compared to simpler α,ω-dicarboxylic acids. researchgate.netresearchgate.net

Synthesis and Characterization of Aliphatic Polyesters

Aliphatic polyesters are a significant class of biodegradable polymers, often synthesized through the polycondensation of a diol and a dicarboxylic acid. mdpi.comnih.gov this compound can serve as the dicarboxylic acid monomer in these reactions. The synthesis of polyesters from this monomer typically involves melt polycondensation with various aliphatic diols. researchgate.net This process is a type of step-growth polymerization where water is eliminated as a byproduct. nih.gov

The synthesis of these polyesters can be challenging due to the difficulty in obtaining the pure monomer by chemical methods. mdpi.com However, once obtained, it can be polycondensed with diols to yield polyesters. For instance, enzymatic catalysis, such as with Lipase CAL-B, has been effectively used for the polycondensation of related long-chain diacids. nih.gov The properties of the resulting polyesters are highly dependent on the length and nature of the diol co-monomer and the polymerization conditions. researchgate.net

Characterization of these aliphatic polyesters is crucial to understand their structure and potential applications. Key techniques include:

Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the chemical structure and the successful incorporation of the monomer into the polymer chain. researchgate.net

Fourier-Transform Infrared (FTIR) Spectroscopy to identify characteristic functional groups, such as the ester linkages formed during polymerization. researchgate.net

Gel Permeation Chromatography (GPC) or Size-Exclusion Chromatography (SEC) to determine the molecular weight (both number-average, Mₙ, and weight-average, Mₙ) and molecular weight distribution of the polymers. nih.govresearchgate.net

Differential Scanning Calorimetry (DSC) to analyze thermal properties like the melting temperature (Tₘ) and glass transition temperature (T₉), which define the material's physical state and processing window. researchgate.netresearchgate.net

The table below summarizes typical properties of aliphatic polyesters synthesized from long-chain dicarboxylic acids, illustrating the range of characteristics that can be achieved.

| Diacid Monomer | Diol Co-monomer | Molecular Weight (Mₙ) | Melting Point (Tₘ) | Reference |

| 1,12-Dodecanedioic acid | 1,2-Ethanediol | - | 73.1 °C | researchgate.net |

| 1,12-Dodecanedioic acid | 1,4-Butanediol | - | 78.4 °C | researchgate.net |

| 1,12-Dodecanedioic acid | 1,12-Dodecanediol | - | 88.7 °C | researchgate.net |

| 7-Oxohexadecanedioic acid | 1,8-Octanediol | 1637 Da | - | mdpi.comnih.gov |

Note: Data for polyesters made specifically from this compound is limited; this table presents analogous data from other long-chain diacids to illustrate typical properties.

Design of Functionalized Biomaterials using this compound

The unique structure of this compound, with its two mid-chain hydroxyl groups, makes it an attractive monomer for designing functionalized biomaterials. researchgate.net When this monomer is polymerized into a polyester (B1180765), these hydroxyl groups are positioned along the polymer backbone. These pendant hydroxyl groups are reactive sites that can be used for post-polymerization modification. researchgate.net

This functionality allows for the covalent attachment of various molecules, such as drugs, bioactive moieties, or stimuli-responsive components, to the polymer backbone. researchgate.netmdpi.com This capability is highly desirable for advanced biomedical applications, including:

Drug Delivery Systems: The polymer can act as a carrier for therapeutic agents, with the potential for controlled release as the biodegradable polyester matrix degrades. rsc.orged.ac.uk

Tissue Engineering Scaffolds: The surface of the biomaterial can be modified to improve cell adhesion and proliferation, crucial for creating scaffolds that support tissue regeneration. westminster.ac.uk

Smart Biomaterials: Functionalization can impart responsiveness to environmental stimuli like pH or temperature, enabling the design of "smart" materials that change their properties on demand.

By introducing these functional groups, properties like hydrophilicity, biodegradation rate, and bioadhesion can be precisely controlled to meet the requirements of a specific application. researchgate.net The ability to create these tailored materials from a renewable, bio-based monomer aligns with the goals of sustainable materials science. kit.edu

Valorization of Agro-Industrial Residues through this compound Extraction

This compound is a component of suberin, a natural biopolyester found in the cell walls of certain plant tissues, notably cork. researchgate.netgoogle.com Agro-industrial residues, such as cork processing waste, represent a significant and renewable source for this valuable chemical. nih.gov The extraction of this monomer is a key step in the valorization of these otherwise low-value byproducts.

Resource Recovery for Green Chemistry and Biorefineries

The extraction of this compound from agro-industrial residues is a prime example of resource recovery within the framework of green chemistry and biorefineries. mdpi.comnih.gov A biorefinery aims to utilize all components of a biomass feedstock to produce a range of value-added products, similar to how a petroleum refinery processes crude oil. kit.edunih.gov This approach promotes a circular bioeconomy by minimizing waste and relying on renewable resources. mdpi.comnih.gov

The process of obtaining the monomer involves the depolymerization of suberin. google.com Common methods include:

Alkaline Hydrolysis (Saponification): This involves treating the raw material (e.g., extractive-free cork powder) with a strong base like sodium hydroxide (B78521) in an alcohol solution (e.g., methanol) at elevated temperatures. This cleaves the ester bonds of the suberin polyester, releasing the constituent monomers as salts, which are then acidified to yield the free acids. google.com

Supercritical Fluid Extraction: Innovative and green extraction techniques using supercritical fluids, such as supercritical water, are being explored. rsc.org These methods can selectively break down the lignocellulosic matrix of the plant material to release the suberin, which can then be further processed. rsc.org

After depolymerization, a complex mixture of fatty acids is obtained. Subsequent purification steps, often involving liquid-liquid extraction and chromatography, are necessary to isolate this compound in high purity. google.com The table below shows the composition of suberin monomers obtained from cork, highlighting the presence of this compound.

| Monomer Class | Compound | Yield (μg/mg of suberin extract) | Reference |

| α,ω-dicarboxylic acids | This compound | 3.851 | rsc.org |

| α,ω-dicarboxylic acids | Hexadecanedioic acid | 1.845 | rsc.org |

| α,ω-dicarboxylic acids | Docosanedioic acid | 2.391 | rsc.org |

| ω-Hydroxy-acids | 18-hydroxyoctadec-9-enoic acid | 3.937 | rsc.org |

| ω-Hydroxy-acids | 9,10,18-trihydroxyoctadecanoic acid | 2.171 | rsc.org |

The data represents one specific analysis of suberin monomers and can vary based on the source and extraction method.

Development of Bio-based Active Packaging Materials

The development of bio-based active packaging is a growing field aimed at extending the shelf-life and maintaining the quality of food products using packaging materials that actively interact with the food or the headspace inside the package. researchgate.netnih.gov Polyesters derived from this compound are promising candidates for these applications due to their bio-based origin and potential for functionalization.

While direct application studies are emerging, the properties of these polyesters make them suitable for active packaging. The inherent biodegradability of aliphatic polyesters addresses the environmental concerns associated with conventional plastic packaging. nih.govmdpi.com Furthermore, the hydroxyl groups along the polymer chain, derived from the this compound monomer, can be used to immobilize active agents. researchgate.net For example, antimicrobial compounds or antioxidants could be grafted onto the polymer backbone. This would create a packaging material that not only provides a physical barrier but also actively inhibits microbial growth or oxidative degradation of the food product. researchgate.netnih.gov The use of such naturally derived monomers is a key strategy in creating the next generation of sustainable and functional food packaging materials. mdpi.com

Computational and Theoretical Studies on 9,10 Dihydroxyoctadecanedioic Acid

Molecular Modeling and Simulation of Compound Behavior

Molecular modeling has been employed to investigate the behavior of 9,10-dihydroxyoctadecanedioic acid and its derivatives. These computational techniques provide insights into the molecule's three-dimensional structure and potential interactions with other molecules.

One area of focus has been the prediction of collision cross section (CCS) values. These values, which represent the effective area of an ion in the gas phase, can be calculated for different adducts of this compound. For instance, predicted CCS values have been determined for adducts such as [M+H]+, [M+Na]+, and [M-H]-. uni.lu These predictions are valuable for identifying the compound in complex mixtures using ion mobility-mass spectrometry.

Molecular dynamics simulations have also been utilized to assess the flexibility and stability of complexes involving related compounds like 9,10-dihydroxystearic acid (DHSA). researchgate.net For example, simulations have explored the interactions of DHSA with biological targets, revealing information about the stability of these molecular complexes over time. researchgate.net These types of simulations can help to understand how the molecule might behave in a biological system.

Predicted Collision Cross Section (CCS) Values for this compound Adducts

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]+ | 347.24281 | 190.0 |

| [M+Na]+ | 369.22475 | 189.7 |

| [M-H]- | 345.22825 | 182.4 |

| [M+NH4]+ | 364.26935 | 189.2 |

| [M+K]+ | 385.19869 | 186.9 |

| [M+H-H2O]+ | 329.23279 | 183.4 |

| [M+HCOO]- | 391.23373 | 192.6 |

| [M+CH3COO]- | 405.24938 | 206.8 |

| [M+Na-2H]- | 367.21020 | 183.8 |

| [M]+ | 346.23498 | 192.7 |

| [M]- | 346.23608 | 192.7 |

Data sourced from PubChemLite. uni.lu

Mechanistic Studies of Reactions Involving this compound or its Precursors

The synthesis of this compound can be achieved through the hydroxylation of 9-octadecynedioic acid. bu.edu Different methods, such as using potassium permanganate (B83412) or performic acid, result in the formation of two different isomers of the dihydroxy acid. bu.edu The configuration of these isomers, whether meso or racemic, has been a subject of investigation. bu.edu One method to determine the configuration involves reacting the dihydroxy acid with benzaldehyde (B42025) to form a cyclic benzylidene compound. bu.edu

The synthesis of the precursor, 9-octadecynedioic acid, has been accomplished through a multi-step process. bu.edu This involves the condensation of 8-chlorooctyne-1 and 1-iodo-6-chlorohexane, followed by conversion to a diiodo compound and reaction with ethyl malonate. bu.edu Subsequent hydrolysis and decarboxylation of the resulting tetraester yield 9-octadecynedioic acid. bu.edu It has been observed that the yield of pure 9-octadecynedioic acid is higher when the tetraester has had minimal exposure to alkaline conditions, suggesting a possible migration of the acetylenic bond under such conditions. bu.edu

Another related reaction is the formation of 9,10-dihydroxystearic acid (DHSA) from oleic acid. orgsyn.org A common method involves the use of performic acid, generated in situ from formic acid and hydrogen peroxide. orgsyn.orguitm.edu.my The proposed mechanism involves the epoxidation of the double bond in oleic acid to form an epoxide, which is then hydrolyzed to the diol. uitm.edu.my The use of catalysts, such as zeolites, can accelerate the opening of the oxirane ring during the epoxidation process. uitm.edu.my

Predictive Analytics for Structure-Property Relationships of Derivatives

Predictive analytics, including Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models, are valuable tools for understanding how the chemical structure of derivatives of this compound influences their properties and activities. While specific QSAR/QSPR studies on derivatives of this compound are not extensively detailed in the provided search results, the principles of these methods can be applied.

For instance, computational tools can predict various molecular descriptors for derivatives. These descriptors, such as molecular weight, XLogP3 (a measure of lipophilicity), hydrogen bond donor and acceptor counts, and topological polar surface area, can be correlated with experimental data to build predictive models. nih.gov

The synthesis of derivatives like 9,10-dihydroxystearic acid ethoxylates (DHSAE-n) provides a platform for studying structure-property relationships. researchgate.net By varying the length of the ethoxylate chains (n), researchers can systematically modify the structure and observe the effects on properties such as surface activity, emulsification, and foamability. researchgate.net This systematic approach allows for the development of an understanding of how specific structural modifications impact the performance of these surfactants.

Computed Molecular Descriptors for Related Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3 | Hydrogen Bond Donor Count | Hydrogen Bond Acceptor Count |

| 9,10-Dihydroxystearic acid | C18H36O4 | 316.5 | 5.1 | 3 | 4 |

| Tms-9,10-dihydroxy-octadecanoic acid | C21H44O4Si | 388.7 | - | 3 | 4 |

| Methyl 9,10-dihydroxyoctadecanoate | C19H38O4 | 330.5026 | - | - | - |

Data compiled from PubChem and NIST Chemistry WebBook. nih.govnih.govnist.gov

Emerging Research Frontiers and Future Perspectives

Advancements in Biosynthetic Pathway Engineering for Enhanced Production

The industrial viability of 9,10-dihydroxyoctadecanedioic acid hinges on its efficient and scalable production. While it can be extracted from natural sources like cork, biotechnological production using engineered microorganisms offers a more controlled and potentially higher-yielding alternative. google.comresearchgate.net The core of this strategy lies in harnessing and optimizing the ω-oxidation pathway in microbial hosts. frontiersin.org

The yeast Candida tropicalis has been a workhorse in this field, as it naturally metabolizes alkanes and fatty acids to produce long-chain dicarboxylic acids (DCAs). nih.govresearchgate.net The key to enhancing production is to channel fatty acid precursors away from the cell's native energy-producing β-oxidation pathway and into the desired ω-oxidation pathway. This has been successfully achieved by the sequential knockout of genes encoding acyl-CoA oxidase, the first enzyme in the β-oxidation pathway. nih.gov This redirection improves both the conversion efficiency and the chemical selectivity towards the target dicarboxylic acid. nih.gov

Further enhancements involve amplifying the rate-limiting enzymes of the ω-oxidation pathway itself. This pathway is a multi-step enzymatic process:

ω-Hydroxylation: A cytochrome P450 monooxygenase (CYP) hydroxylates the terminal methyl group of a fatty acid. nih.govnih.govwikipedia.org

Oxidation: An alcohol dehydrogenase and then an aldehyde dehydrogenase sequentially oxidize the newly formed hydroxyl group to a carboxylic acid, thus forming the α,ω-dicarboxylic acid. wikipedia.org

Researchers have demonstrated that amplifying the genes for the cytochrome P450 monooxygenase and its redox partner, NADPH-cytochrome P450 reductase, can significantly boost the productivity of DCA synthesis in C. tropicalis. nih.gov Identifying and engineering specific CYP enzymes, such as those from the CYP4A, CYP4F, and CYP94 families, which show preference for long-chain fatty acids, is a critical area of research for tailoring production specifically towards C18 DCAs like this compound. nih.govmdpi.com

Another engineering strategy focuses on improving the transport of fatty acid substrates into the cell and preventing the product from being consumed. Knocking out the peroxisomal transporter gene ctpxa1p in C. tropicalis has been shown to reduce the transport of fatty acids into the peroxisome for β-oxidation, thereby increasing the final yield of DCAs. nih.gov Conversely, increasing the copy number of the cell membrane fatty acid transporter ctfat1p can enhance substrate uptake and further boost production. nih.gov

| Engineering Strategy | Target | Host Organism | Reported Improvement |

| Pathway Redirection | Acyl-CoA Oxidase (POX genes) | Candida tropicalis | Improved conversion efficiency and selectivity to 100% nih.gov |

| Enzyme Amplification | Cytochrome P450 & NADPH-P450 Reductase | Candida tropicalis | 30% increase in productivity nih.gov |

| Transporter Engineering | Knockout of Peroxisome Transporter (ctpxa1p) | Candida tropicalis | 21.9% increase in DCA yield nih.gov |

| Transporter Engineering | Overexpression of Cell Membrane Transporter (ctfat1p) | Candida tropicalis | 30.1% increase in DCA yield nih.gov |

Development of Novel Depolymerization and Isolation Techniques

This compound is a principal monomer of suberin, a complex lipophilic polyester (B1180765) found in the bark of trees like the cork oak (Quercus suber) and in other protective plant tissues. frontiersin.orgnih.gov Efficiently breaking down this natural polymer (depolymerization) and isolating the constituent monomers is a key challenge for utilizing this renewable feedstock.

Traditional methods for suberin depolymerization rely on harsh chemical treatments like alkaline hydrolysis or methanolysis, which cleave the ester bonds that form the polyester backbone. frontiersin.orgresearchgate.netresearchgate.net While effective, these methods can be energy-intensive and may lead to side reactions. Recent research focuses on developing milder and more selective techniques.

Chemical depolymerization remains the most common approach. Base-catalyzed methanolysis is often preferred as it can be performed under less aggressive conditions than hydrolysis and simplifies the subsequent purification steps by yielding methyl esters of the suberin acids. google.com Researchers have refined these methods by using a gradual increase in catalyst concentration, which allows for the preferential removal of certain monomer classes. For instance, α,ω-alkanedioic acids are removed under milder alkaline conditions, while mid-chain-modified ω-hydroxyalkanoic acids require stronger conditions. researchgate.net

Enzymatic depolymerization offers a greener alternative, using enzymes like cellulases, hemicellulases, and pectinases to first remove the polysaccharide matrix surrounding the suberin. researchgate.net Following this, lipases or cutinases could potentially cleave the ester bonds of the suberin polymer itself, although this approach has yielded lower amounts of monomers compared to chemical methods so far. researchgate.net

Once depolymerized, the resulting complex mixture of monomers requires sophisticated isolation and purification techniques. A multi-step process has been developed that starts with solvent fractionation, leveraging differences in polarity and temperature-dependent solubility to create enriched fractions of different suberin acids. google.com These enriched fractions can then be subjected to advanced chromatographic techniques, such as medium-pressure liquid chromatography (MPLC) and preparative high-performance liquid chromatography (prep-HPLC) using reversed-phase columns, to isolate individual suberin acids with purities exceeding 99.5%. google.com

| Technique | Description | Purpose | Advantage/Challenge |

| Alkaline Hydrolysis/Methanolysis | Uses strong bases (e.g., NaOH, NaOCH₃) to cleave ester bonds in the suberin polymer. frontiersin.orgresearchgate.net | Depolymerization | Advantage: High monomer yield. Challenge: Energy-intensive, potential for side-products. |

| Enzymatic Treatment | Uses enzymes like cellulases and lipases to break down the plant cell wall matrix and suberin. researchgate.net | Isolation & Depolymerization | Advantage: Environmentally benign, high selectivity. Challenge: Lower monomer yields compared to chemical methods. |

| Solvent Fractionation | Uses solvents of differing polarities and temperature gradients to separate groups of monomers. google.com | Initial Purification | Advantage: Effective for initial enrichment. Challenge: Does not yield pure compounds. |

| Preparative HPLC | High-resolution chromatography to separate individual compounds from a mixture. google.com | Final Purification | Advantage: Achieves very high purity (>99.5%). Challenge: Requires specialized equipment, may be costly to scale. |

Exploration of Supramolecular Assembly and Material Architectures

The true potential of this compound lies in its ability to act as a molecular building block for creating highly ordered, functional materials through self-assembly. Its unique structure, with a carboxylic acid at each end and two hydroxyl groups in the middle, provides multiple sites for non-covalent interactions, primarily hydrogen bonding.

The terminal dicarboxylic acid groups are key drivers of self-assembly. researchgate.net These groups can form strong, directional hydrogen bonds with each other, leading to the formation of one-dimensional chains or more complex two-dimensional networks. researchgate.netresearchgate.net This behavior is a cornerstone of supramolecular chemistry, where molecules are programmed to spontaneously organize into larger, well-defined structures. nih.govrsc.org Studies on other long-chain dicarboxylic acids have shown they can self-assemble on surfaces like graphite, forming highly ordered monolayers. nih.gov

The presence of the two mid-chain hydroxyl groups adds another layer of complexity and control. These groups can form additional hydrogen bonds, potentially directing the assembly in three dimensions and creating unique material architectures. The combination of terminal carboxyl groups and internal hydroxyl groups makes this compound an ideal candidate for forming supramolecular polymers and organogels. rsc.org In these systems, intermolecular acid-base interactions and van der Waals forces between the long aliphatic chains work in concert with hydrogen bonding to create extended, cross-linked networks that can immobilize solvents, forming a gel. rsc.org The specific morphology of these self-assembled structures, such as fibers, ribbons, or flower-like assemblies, can be controlled by factors like solvent polarity and the structure of co-assembling molecules. rsc.org

Interdisciplinary Research Integrating this compound into Advanced Sustainable Technologies

The bifunctional nature of this compound makes it an exemplary monomer for condensation polymerization, a process where monomers join together with the loss of a small molecule like water. chemrevise.orglibretexts.org This positions it as a key bio-based resource for producing high-performance, sustainable polymers like polyesters and polyamides, which are currently dominated by petrochemical feedstocks. researchgate.netnih.govthesciencehive.co.ukmagtech.com.cn

Polyesters: By reacting the two carboxylic acid groups of this compound with a diol (a molecule with two alcohol groups), a polyester can be formed. mdpi.comlibretexts.org The long C18 aliphatic chain imparts flexibility and hydrophobicity to the resulting polymer, while the mid-chain hydroxyl groups offer sites for further chemical modification or cross-linking, allowing for the fine-tuning of material properties. These bio-based polyesters are being explored for a wide range of applications, from biodegradable plastics and films to advanced materials for drug delivery and tissue engineering. researchgate.netmdpi.comnih.gov

Polyamides: Similarly, reacting this compound with a diamine (a molecule with two amine groups) produces a polyamide, a class of polymers that includes nylons. libretexts.orgthesciencehive.co.uk Long-chain dicarboxylic acids are crucial for synthesizing specialty nylons with improved flexibility, lower water absorption, and better thermal stability compared to their short-chain counterparts.

The integration of this monomer into advanced technologies is an inherently interdisciplinary effort. Chemists design and optimize polymerization reactions, materials scientists characterize the physical and thermal properties of the resulting polymers, and engineers develop applications ranging from automotive parts and coatings to biomedical devices. nih.govmagtech.com.cnnih.gov The use of suberin monomers, obtained through novel depolymerization techniques and increasingly through engineered biosynthesis, represents a full circle in the circular bioeconomy—turning plant waste into advanced, sustainable materials. researchgate.net

Q & A

Q. How can experimental designs optimize the oxidative cleavage of this compound for producing industrially relevant dicarboxylic acids?

- Methodological Answer : Catalytic oxidative cleavage using supported Au, Pd, or PdAu nanoparticles under controlled oxygen flow can yield azelaic acid (C9) and pelargonic acid (C9). Key parameters include catalyst loading (e.g., 1–5 wt%), reaction temperature (80–120°C), and solvent polarity (e.g., aqueous vs. organic phases). Monitor reaction progress via TLC or GC-MS to identify intermediates like 9-oxo or 10-oxo derivatives .

Q. What methodologies are effective for studying the role of this compound in metabolic regulation (e.g., glucose tolerance)?

- Methodological Answer :

- In Vivo Models : Administer the compound to diabetic models (e.g., KKAy mice) and perform glucose tolerance tests (GTT) and insulin sensitivity assays.

- Mechanistic Studies : Use RNA-seq or Western blotting to analyze pathways like AMPK or PPARγ activation.

- Tracer Techniques : Isotope-labeled (e.g., 13C) this compound can track metabolic incorporation into lipid pools via LC-MS .

Q. How can researchers resolve contradictions in suberin composition studies involving this compound?

- Methodological Answer : Variations in suberin content (e.g., virgin vs. regenerated cork) require controlled sampling (e.g., same tree species, soil, and climate conditions). Use multivariate statistical analysis (e.g., PCA) to correlate dihydroxy acid levels with environmental factors. Validate findings using pyrolysis-GC-MS or MALDI-TOF imaging for spatial distribution analysis .

Q. What strategies mitigate challenges in synthesizing stereospecific this compound derivatives?

- Methodological Answer : Employ asymmetric catalysis (e.g., Sharpless dihydroxylation) with chiral ligands to control stereochemistry. For enantiomerically pure salts (e.g., lithium or potassium), use counterion exchange chromatography. Confirm purity via polarimetry and single-crystal XRD .

Data Analysis and Contradiction Management

Q. How should researchers address discrepancies in reported biological activities of this compound?

- Methodological Answer :

- Meta-Analysis : Compare studies using standardized protocols (e.g., cell lines, dosage ranges).

- Batch Testing : Replicate experiments with certified reference materials to rule out impurity effects.

- Cross-Validation : Combine in vitro (e.g., 3T3-L1 adipocytes) and in vivo models to confirm bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.